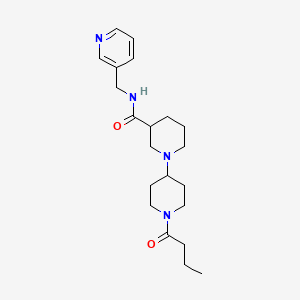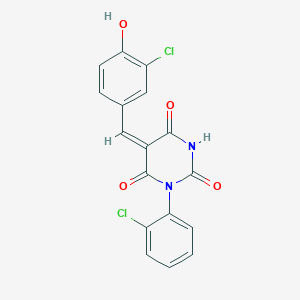
2-(4-iodophenyl)-5-methyl-4-(2-thienylmethylene)-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-iodophenyl)-5-methyl-4-(2-thienylmethylene)-2,4-dihydro-3H-pyrazol-3-one, also known as ITT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ITT is a pyrazolone derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 2-(4-iodophenyl)-5-methyl-4-(2-thienylmethylene)-2,4-dihydro-3H-pyrazol-3-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer growth and inflammation. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. MMPs play a crucial role in cancer growth and metastasis, and their inhibition by this compound has been shown to inhibit cancer cell invasion and migration. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. Inhibition of COX-2 by this compound has been shown to reduce inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and invasion, the reduction of inflammation and pain, and the induction of apoptosis. This compound has also been shown to have antioxidant and neuroprotective properties, which may have potential applications in the treatment of neurodegenerative diseases. This compound has been shown to modulate the expression of various genes involved in cancer growth and inflammation, including MMPs, COX-2, and nuclear factor kappa B (NF-κB).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-iodophenyl)-5-methyl-4-(2-thienylmethylene)-2,4-dihydro-3H-pyrazol-3-one has several advantages for lab experiments, including its high yield and purity, its stability, and its versatility in various applications. However, this compound has some limitations, including its relatively high cost, its potential toxicity, and its limited solubility in water.
Direcciones Futuras
There are several future directions for 2-(4-iodophenyl)-5-methyl-4-(2-thienylmethylene)-2,4-dihydro-3H-pyrazol-3-one research, including the development of more efficient and cost-effective synthesis methods, the investigation of its potential applications in other fields, such as energy storage and conversion, and the optimization of its pharmacological properties for clinical use. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
2-(4-iodophenyl)-5-methyl-4-(2-thienylmethylene)-2,4-dihydro-3H-pyrazol-3-one can be synthesized using different methods, including the reaction of 4-iodoaniline with ethyl acetoacetate, followed by the reaction of the resulting intermediate with thienylmethylene. Another method involves the reaction of 4-iodoacetophenone with thienylhydrazine, followed by the reaction of the resulting intermediate with methyl acetoacetate. This compound can also be synthesized using a one-pot reaction involving the reaction of 4-iodoacetophenone with thienylhydrazine and ethyl acetoacetate. These methods have been optimized to improve the yield and purity of this compound.
Aplicaciones Científicas De Investigación
2-(4-iodophenyl)-5-methyl-4-(2-thienylmethylene)-2,4-dihydro-3H-pyrazol-3-one has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been investigated for its anticancer, antitumor, and anti-inflammatory activities. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been investigated for its potential to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In material science, this compound has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, catalysis, and drug delivery. In catalysis, this compound has been used as a ligand for the synthesis of metal complexes, which have potential applications in organic synthesis.
Propiedades
IUPAC Name |
(4E)-2-(4-iodophenyl)-5-methyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IN2OS/c1-10-14(9-13-3-2-8-20-13)15(19)18(17-10)12-6-4-11(16)5-7-12/h2-9H,1H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERCURNUCRJVAT-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=CS2)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=CS2)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]carbonyl}-4-(1H-pyrrol-1-yl)phenol](/img/structure/B5467495.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5467503.png)
![5-chloro-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B5467509.png)
![N-[(3-chloro-1-benzothien-2-yl)methyl]-N-methyl-2-(2-oxopyrimidin-1(2H)-yl)acetamide](/img/structure/B5467521.png)


![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5467550.png)
![(3S*,5R*)-1-(2-methoxybenzyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5467558.png)

![N~1~-{[4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl]methyl}-N~1~-methyl-D-leucinamide](/img/structure/B5467578.png)
![(3S*,4R*)-3-methoxy-1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B5467581.png)
![(1-{[6-(piperidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}piperidin-3-yl)methanol](/img/structure/B5467600.png)
![4-(3-methylphenoxy)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B5467604.png)
![N'-(3-hydroxybenzylidene)-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furohydrazide](/img/structure/B5467605.png)